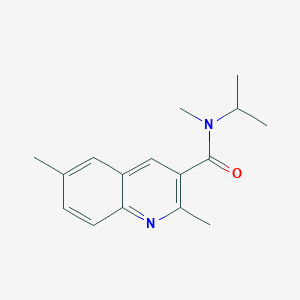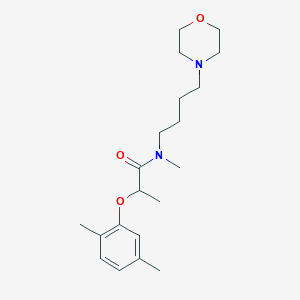![molecular formula C21H24N2O2 B5904743 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol](/img/structure/B5904743.png)
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various laboratory experiments.
Aplicaciones Científicas De Investigación
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol has been studied for its potential applications in scientific research. This compound has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use as an antiviral agent, with promising results against influenza virus and herpes simplex virus. In addition, this compound has been tested for its ability to inhibit the growth of bacteria and fungi.
Mecanismo De Acción
The mechanism of action of 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol is not fully understood. However, it is believed that this compound works by inhibiting the growth and proliferation of cancer cells, viruses, bacteria, and fungi. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. It has also been shown to induce the expression of genes that are involved in apoptosis. In addition, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol in lab experiments is its broad-spectrum activity against cancer cells, viruses, bacteria, and fungi. This makes it a versatile compound that can be used in various research applications. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
One limitation of using 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in laboratory studies. Another limitation is the lack of information on the long-term effects of this compound on human health.
Direcciones Futuras
There are several future directions for research on 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol. One direction is to study the compound's mechanism of action in more detail to better understand how it works at the molecular level. Another direction is to test the compound in animal models to evaluate its efficacy and safety in vivo. Additionally, further research is needed to determine the optimal dosage and administration route for this compound in different research applications. Finally, more studies are needed to investigate the potential long-term effects of this compound on human health.
Métodos De Síntesis
The synthesis of 2-[(3-ethoxybenzyl)(quinolin-3-ylmethyl)amino]ethanol involves the reaction of 3-ethoxybenzaldehyde and 3-aminomethylquinoline in the presence of ethanol and a base catalyst. The reaction yields the desired compound in good yield and purity. This synthesis method has been optimized for large-scale production and can be easily reproduced in the laboratory.
Propiedades
IUPAC Name |
2-[(3-ethoxyphenyl)methyl-(quinolin-3-ylmethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-25-20-8-5-6-17(13-20)15-23(10-11-24)16-18-12-19-7-3-4-9-21(19)22-14-18/h3-9,12-14,24H,2,10-11,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQHFCIMZLNXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CN(CCO)CC2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[4-(allyloxy)-3-chloro-5-ethoxybenzyl]pyrrolidin-2-yl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5904661.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}acetamide](/img/structure/B5904665.png)
![N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-furylmethyl)butan-1-amine](/img/structure/B5904666.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-[(3-pyridin-3-ylisoxazol-5-yl)methyl]benzamide](/img/structure/B5904671.png)
![3-(5-{[(2-methoxyethyl)(2-thienylmethyl)amino]methyl}-2-thienyl)prop-2-yn-1-ol](/img/structure/B5904673.png)


![2-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5904696.png)


![(1S*,4S*)-2-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5904721.png)
amino]methyl}benzoic acid](/img/structure/B5904728.png)
![(4-sec-butoxy-3-methoxybenzyl)ethyl[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]amine](/img/structure/B5904745.png)
![N-[1-(hydroxymethyl)propyl]-2-[(6-methyl-1H-benzimidazol-2-yl)methoxy]-N-(2-thienylmethyl)acetamide](/img/structure/B5904747.png)